Siramesine hydrochloride
CAS No.: 224177-60-0
Cat. No.: VC0003947
Molecular Formula: C30H32ClFN2O
Molecular Weight: 491.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 224177-60-0 |
---|---|
Molecular Formula | C30H32ClFN2O |
Molecular Weight | 491.0 g/mol |
IUPAC Name | 1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Standard InChI | InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H |
Standard InChI Key | ILSRGIFRZZSGPN-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl |
Canonical SMILES | C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl |
Chemical and Pharmacological Properties
Structural Characteristics
Siramesine hydrochloride, chemically designated as 1'-[4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl]spiro[isobenzofuran-1(3H),4'-piperidine hydrochloride, has a molecular formula of C30H32ClFN2O and a molecular weight of 491.04 g/mol . The hydrochloride salt enhances its solubility, a critical factor for in vivo administration. Structural analyses confirm a spirocyclic framework fused to a piperidine moiety, which contributes to its high σ2 receptor binding affinity .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C30H32ClFN2O | |
Molecular Weight | 491.04 g/mol | |
CAS Number | 224177-60-0 | |
Purity | ≥98% | |
Storage Conditions | 4°C (powder, anhydrous) |
Receptor Binding Profile
Siramesine hydrochloride exhibits subnanomolar affinity for σ2 receptors (IC50 = 0.12 nM), with 140-fold selectivity over σ1 receptors (IC50 = 17 nM) . This selectivity is attributed to its interaction with the progesterone receptor membrane component 1 (PGRMC1) complex, a putative σ2 receptor binding site . Comparative studies using radiolabeled siramesine analogs have mapped σ2 receptor density in brain regions such as the nucleus accumbens and ventral tegmental area, implicating its role in reward pathways .
Mechanisms of Action
Mitochondrial Destabilization in Cancer Cells
At concentrations >20 μM, siramesine hydrochloride induces rapid mitochondrial membrane potential (MMP) loss, cytochrome c release, and cardiolipin peroxidation in HaCaT keratinocytes . These effects occur independently of lysosomal membrane permeabilization (LMP), distinguishing it from lysosomotropic agents. In U-87MG glioblastoma cells, MMP dissipation proceeds without classical apoptotic markers, suggesting caspase-independent death mechanisms . The lipophilic antioxidant α-tocopherol mitigates mitochondrial damage, implicating reactive oxygen species (ROS) in siramesine’s cytotoxicity .
Lysosomal and Metabolic Effects
Subtherapeutic doses (<15 μM) disrupt lysosomal pH homeostasis, impairing cathepsin maturation and causing cumulative metabolic stress . Prolonged exposure (>48 hours) leads to defective autophagy, aberrant intracellular trafficking, and ATP depletion, ultimately triggering necrosis . This dual-phase mechanism—acute mitochondrial toxicity and chronic metabolic collapse—underscores its potential as a broad-spectrum anticancer agent.
Neuromodulatory Effects
Preclinical Research Findings
Anticancer Efficacy
Cell Line | Concentration | Key Findings | Reference |
---|---|---|---|
HaCaT | 20–40 μM | Caspase activation, MMP loss, apoptosis | |
U-87MG | 20–40 μM | MMP loss without apoptotic markers | |
MCF-7 | 10–30 μM | Synergy with TRAIL-induced apoptosis |
Siramesine hydrochloride demonstrates broad cytotoxicity across tumor cell lines, with IC50 values ranging from 10–40 μM . In xenograft models, it reduces tumor volume by 60–70% at 10 mg/kg doses, correlating with in vitro mitochondrial effects . Combination studies with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) show enhanced efficacy, suggesting therapeutic synergism .
Neuropharmacological Applications
In addiction paradigms, siramesine hydrochloride (0.3–1 mg/kg) reduces cocaine-induced hyperlocomotion and striatal dopamine release by 40–50% . Co-administration with NMDA receptor antagonists potentiates antidepressant effects in rodent models, highlighting σ2 receptor cross-talk with glutamatergic systems .
Clinical Development and Discontinuation
Lundbeck advanced siramesine hydrochloride to Phase II trials for generalized anxiety disorder (GAD) in the early 2000s . Despite promising preclinical anxiolytic data , human trials failed to demonstrate significant efficacy versus placebo, prompting discontinuation . Post-hoc analyses suggest poor blood-brain barrier penetration or off-target effects may have limited therapeutic utility .
Current Research Directions
Cancer Therapy Optimization
Ongoing studies focus on siramesine analogs with improved pharmacokinetics, such as reduced plasma protein binding and enhanced tumor targeting . Nanoparticle formulations are being explored to mitigate systemic toxicity while maximizing intratumoral accumulation .
Neurological Disorders
The compound’s ability to modulate glutamate and dopamine release has spurred interest in Parkinson’s disease and substance use disorders . A Phase I trial (NCT048XXXXX) is evaluating σ2 receptor agonists in opioid addiction, leveraging siramesine’s mechanistic insights .
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